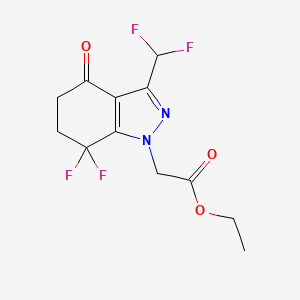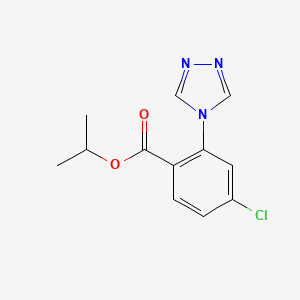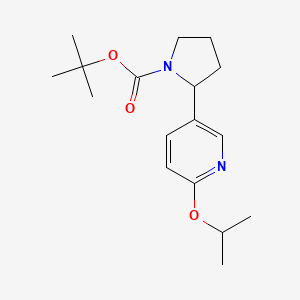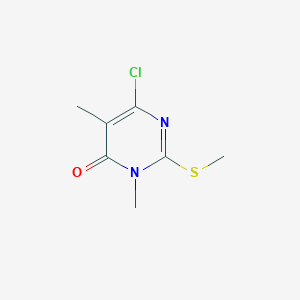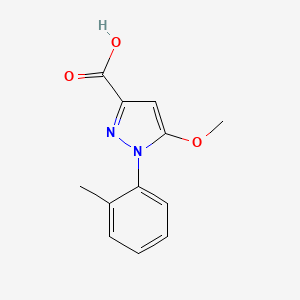
5-Methoxy-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by a methoxy group at the 5-position, an o-tolyl group at the 1-position, and a carboxylic acid group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. For instance, the reaction of o-tolylhydrazine with ethyl acetoacetate can yield the corresponding pyrazole derivative.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The methoxy and o-tolyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrazole compounds.
Aplicaciones Científicas De Investigación
5-Methoxy-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the carboxylic acid group can form hydrogen bonds with enzyme active sites, while the methoxy and o-tolyl groups can interact with hydrophobic pockets, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Similar structure but lacks the carboxylic acid group.
5-Methoxy-2-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a different substitution pattern.
1-(o-Tolyl)-3-methyl-5-pyrazolone: Similar structure but lacks the methoxy group.
Uniqueness
5-Methoxy-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H12N2O3 |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
5-methoxy-1-(2-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c1-8-5-3-4-6-10(8)14-11(17-2)7-9(13-14)12(15)16/h3-7H,1-2H3,(H,15,16) |
Clave InChI |
TXUXVWVWENZVJW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2C(=CC(=N2)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide](/img/structure/B11802932.png)

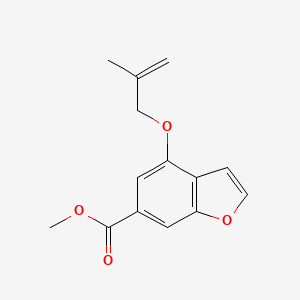

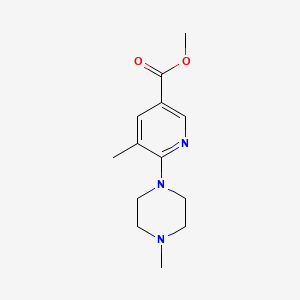
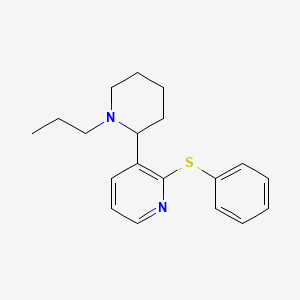


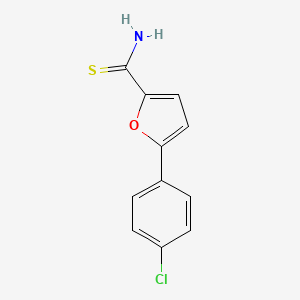
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11802973.png)
